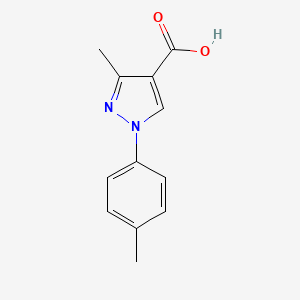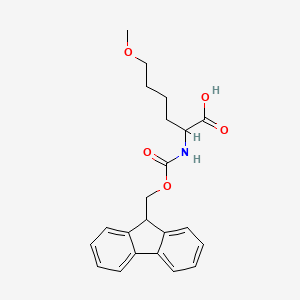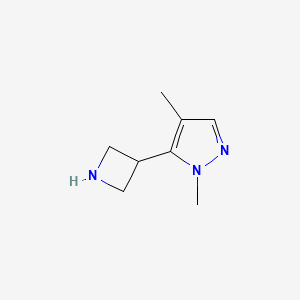![molecular formula C19H20N2O4 B13535827 2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
2-[2-(3-Methylbutanamido)benzamido]benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-Methylbutanamido)benzamido]benzoic acid is an organic compound with the molecular formula C16H18N2O4 It is a derivative of benzoic acid, characterized by the presence of amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methylbutanamido)benzamido]benzoic acid typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(3-Methylbutanamido)benzamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-Methylbutanamido)benzamido]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-[2-(3-Methylbutanamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The amide groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
Salicylamide: An analgesic and antipyretic agent.
Procainamide: An antiarrhythmic medication.
Metoclopramide: Used to treat nausea and gastroparesis.
Uniqueness
2-[2-(3-Methylbutanamido)benzamido]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of multiple amide groups enhances its ability to form hydrogen bonds, making it a versatile compound for various applications. Its derivatives exhibit a wide range of biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C19H20N2O4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[[2-(3-methylbutanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)11-17(22)20-15-9-5-3-7-13(15)18(23)21-16-10-6-4-8-14(16)19(24)25/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
InChI-Schlüssel |
XZYVZFCRYYSNNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)

![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)


